2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid
Description
Properties
Molecular Formula |
C13H10N2O4 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-cyclopropyl-8-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-10(7-4-5-7)14-12-8(9)2-1-3-11(12)15(18)19/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
SMJUZKLVTVSUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration at the 8-Position of Quinoline
Direct nitration of quinoline derivatives to introduce a nitro group at the 8-position is challenging due to competing reactions and potential decarboxylation. For example, attempts to nitrate fluoroquinolone nuclei with fuming nitric acid often result in nitration at undesired positions or decarboxylation of the carboxylic acid group.
A successful approach involves starting from appropriately substituted benzoic acid derivatives, such as 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. This acid chloride then undergoes condensation with ethyl 3-(N,N-dimethylamino)acrylate to form an acrylate intermediate, which can be further elaborated to the quinoline core bearing the nitro group at the 8-position.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid + thionyl chloride in benzene, reflux | Formation of 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride |
| 2 | Acid chloride + ethyl 3-(N,N-dimethylamino)acrylate | Formation of ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate |
| 3 | Further cyclization and substitution steps | Formation of 8-nitroquinoline nucleus |
This method avoids harsh nitration conditions directly on the quinoline, thereby minimizing side reactions.
Introduction of the Cyclopropyl Group at Position 2
The cyclopropyl substituent at position 2 is typically introduced by nucleophilic substitution or via cyclopropanation reactions on appropriate precursors. One reported method involves nucleophilic aromatic substitution of a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate with cyclopropylamine or other primary amines to install the cyclopropyl group.
Alternatively, cyclopropanation of vinyl-substituted pyrimidines using nitrogen ylides has been demonstrated in related systems, which can be adapted for quinoline derivatives. This involves reacting the vinyl precursor with a nitrogen ylide generated from tert-butyl bromoacetate and a base such as DABCO, yielding the cyclopropane ring in good yields.
| Method | Key Reagents/Conditions | Yield/Notes |
|---|---|---|
| Nucleophilic substitution | 7-chloro-quinoline derivative + cyclopropylamine, aqueous medium, mild heating | Improved yields, regioselective substitution at C-7 |
| Nitrogen ylide cyclopropanation | Vinyl precursor + nitrogen ylide (from tert-butyl bromoacetate and DABCO) | Efficient cyclopropanation, moderate to good yields |
Formation and Retention of the Carboxylic Acid at Position 4
The carboxylic acid group at position 4 is often introduced early in the synthesis, commonly as a 3-carboxylic acid on the quinoline or its precursor. The acid functionality may be activated by conversion to acid chlorides using reagents like thionyl chloride to facilitate further reactions such as amide formation or cyclizations.
Recrystallization and purification steps are critical to isolate the acid in high purity. For example, dissolving the product in hot dilute hydrochloric acid followed by ethanol addition and cooling yields the pure acid as a crystalline solid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acid activation | Carboxylic acid + thionyl chloride, reflux | Formation of acid chloride |
| Purification | Hot 10% HCl solution + ethanol, cooling | Crystallization of pure acid |
Summary Table of Preparation Steps
| Step Number | Transformation | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Nitration of benzoic acid derivative | Fuming nitric acid (direct nitration often fails) or via nitro-substituted acid chloride intermediates | Avoids direct harsh nitration on quinoline |
| 2 | Acid chloride formation | Thionyl chloride in benzene, reflux | Activates acid for further reactions |
| 3 | Formation of acrylate intermediate | Ethyl 3-(N,N-dimethylamino)acrylate | Precursor to quinoline nucleus |
| 4 | Cyclopropyl group introduction | Nucleophilic substitution or nitrogen ylide cyclopropanation | Regioselective substitution or cyclopropanation |
| 5 | Purification and crystallization | Hot HCl solution, ethanol, cooling | Obtains pure carboxylic acid compound |
Research Findings and Yields
- The nitration step via acid chloride intermediates provides better regioselectivity and avoids decarboxylation, which is common in direct nitration attempts.
- Nucleophilic aromatic substitution with cyclopropylamine under aqueous conditions yields the desired cyclopropyl-substituted quinolines in improved yields compared to previous harsh conditions involving solvents like dimethylformamide or dimethyl sulfoxide.
- Cyclopropanation via nitrogen ylides is a novel and efficient method for installing cyclopropyl groups in related heterocycles, yielding up to 58% in three steps from pyrimidine precursors, suggesting potential adaptation for quinoline systems.
- Purification by recrystallization from acidic aqueous ethanol solutions yields crystalline products with melting points consistent with high purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. For example, treatment with methanol in the presence of sulfuric acid yields the corresponding methyl ester. This reaction is critical for modifying solubility and bioavailability in drug development.
Key Conditions :
-
Reagents: Alcohol (e.g., methanol) + acid catalyst (H₂SO₄)
-
Temperature: Reflux
Anhydride Formation
The carboxylic acid can be converted to its anhydride using triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂). Optimized conditions from recent studies include:
| Solvent | TPPO (equiv) | (COCl)₂ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CH₃CN | 1 | 1.3 | 1 | 93 |
| CH₂Cl₂ | 1 | 1.3 | 1 | 89 |
This method is efficient for synthesizing reactive intermediates for further derivatization .
Nucleophilic Aromatic Substitution
The nitro group at position 8 activates the quinoline ring for nucleophilic substitution. For example:
-
Reaction with thiobenzohydrazides in the presence of triethylamine displaces chloride (in analogous compounds) to form thiadiazinoquinoline derivatives .
-
Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) produces 8-amino derivatives, which serve as intermediates for bioactivity studies .
Amide Formation
The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry. For instance:
-
Coupling with cyclic amines (e.g., piperazine) using EDCl/HOBt yields derivatives with enhanced antibacterial activity .
Structure-Activity Data :
| Derivative | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 5a | 64 | 128 |
| 5a4 | 64 | >128 |
Bioactivation via Nitroreduction
The nitro group undergoes enzymatic reduction by type 1 nitroreductases (NTRs) in Trypanosoma and Leishmania, generating reactive intermediates that exhibit antitrypanosomal activity .
Key Findings :
Comparative Reactivity Insights
Scientific Research Applications
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The quinoline scaffold can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives
Key Research Findings
- Electron Effects : The nitro group in the target compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to methoxy (pKa ~4–5) or trifluoromethoxy analogs, which may enhance binding to target proteins in antibacterial applications .
- Biological Activity: Nitro-substituted quinolines often exhibit stronger antibacterial activity than methoxy or halogenated analogs due to their ability to disrupt DNA gyrase . However, methoxy derivatives like SY266964 may have improved pharmacokinetic profiles due to reduced metabolic degradation .
Limitations and Contradictions
- Data Gaps: Exact physicochemical data (e.g., boiling point, density) for this compound are unavailable, limiting direct comparisons .
- Contradictory Substituent Effects: While nitro groups enhance antibacterial activity, they may also increase toxicity or reduce solubility, as seen in some fluoroquinolone studies .
Biological Activity
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid (CPCNQCA) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C12H10N2O4
- Molecular Weight : 246.22 g/mol
- IUPAC Name : this compound
CPCNQCA's biological activity is attributed to its ability to interact with various molecular targets within cells. The nitro group is known to undergo reduction in biological systems, potentially leading to the generation of reactive intermediates that can affect cellular processes. This compound may inhibit specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
CPCNQCA has been studied for its antimicrobial properties against various pathogens. A recent study indicated that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating resistant strains.
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than ampicillin |
| Bacillus subtilis | 16 | Comparable to gentamicin |
| Escherichia coli | 32 | Higher than ciprofloxacin |
Anticancer Activity
The anticancer potential of CPCNQCA has been evaluated in various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT-116). In vitro assays demonstrated that CPCNQCA induces apoptosis in these cell lines, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HCT-116 | 20 | Significant cytotoxicity |
Case Studies
- Study on Antimicrobial Resistance : A study by Huddara et al. highlighted the effectiveness of CPCNQCA against antibiotic-resistant strains of Staphylococcus aureus. The compound showed a unique mechanism that disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, CPCNQCA was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Q & A
Q. How to optimize reaction yields while minimizing by-products in multi-step synthesis?
- Methodological Answer : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For nitration, optimize mixed-acid ratios (HSO/HNO) to minimize di-nitration by-products. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate) before proceeding to subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
